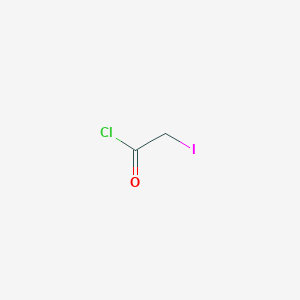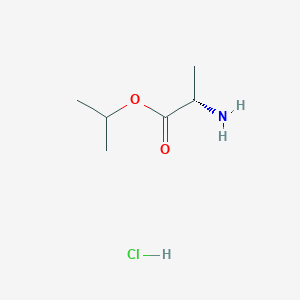
Cloruro de iodoacetilo
Descripción general
Descripción
Iodoacetyl chloride, also known as chloroacetyl iodide, is an organic compound with the chemical formula C2H3ClIO. It is a colorless liquid with a pungent odor and is used in the synthesis of various organic compounds. It is a useful reagent in organic synthesis and can be used to introduce an iodoacetyl group into molecules, which is useful in the study of biological systems. It is also used in the manufacture of pharmaceuticals, agrochemicals and dyes.
Aplicaciones Científicas De Investigación
Proteómica
En proteómica, el cloruro de iodoacetilo se utiliza en técnicas de proteómica cuantitativa como las etiquetas de afinidad codificadas por isótopos (ICAT), donde etiqueta los residuos de cisteína en las proteínas. Esto permite la comparación de los niveles de expresión de proteínas en diferentes muestras o condiciones.
Cada una de estas aplicaciones aprovecha la reactividad química del this compound para estudiar o manipular sistemas biológicos, proporcionando información valiosa sobre las funciones moleculares y permitiendo avances en biotecnología y medicina. La solubilidad del this compound en agua y su sensibilidad a la humedad y la luz lo convierten en un reactivo adecuado para reacciones controladas en un entorno de laboratorio . Sin embargo, debido a su naturaleza corrosiva y su potencial para causar quemaduras graves en la piel y daños en los ojos, debe manipularse con cuidado bajo los protocolos de seguridad adecuados .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Iodoacetyl chloride is primarily used for biochemical research purposes . It is known to react specifically with free sulfhydryl groups, such as those found in cysteine residues of peptides and proteins . This makes it a valuable tool for the modification and study of these biomolecules.
Mode of Action
The mode of action of iodoacetyl chloride involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the addition of an iodoacetyl group to the cysteine, altering its chemical properties. The resulting modification can influence the activity, structure, and function of the peptide or protein.
Result of Action
The result of iodoacetyl chloride’s action is the modification of cysteine residues in peptides and proteins. This can have a variety of effects, depending on the specific protein or peptide and its role in cellular processes. For example, modification of a protein could alter its activity, disrupt its interactions with other molecules, or change its stability .
Action Environment
Iodoacetyl chloride is sensitive to moisture and light . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and exposure to light. It is recommended to store iodoacetyl chloride in a dry, well-ventilated place, away from light . Furthermore, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents, and it reacts with water .
Análisis Bioquímico
Molecular Mechanism
It is known to react with water , suggesting that it may undergo various chemical reactions within the cellular environment
Temporal Effects in Laboratory Settings
Iodoacetyl chloride is sensitive to moisture and light, and it reacts with water Therefore, its effects over time in laboratory settings may be influenced by these factors
Propiedades
IUPAC Name |
2-iodoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38020-81-4 | |
| Record name | Iodoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was iodoacetyl chloride utilized in the study on anti-GBM nephritis?
A: In the study, researchers aimed to understand the mechanisms of tissue injury in anti-GBM nephritis []. They developed an in vitro system using iodoacetyl chloride to create a conjugate of collagenase-digested GBM (CGBM) and Fab' specific for chicken red blood cells (CRBC). This conjugation strategy allowed researchers to study antibody-dependent cellular cytotoxicity and chemiluminescence, ultimately contributing to a better understanding of how immune cells might cause damage in anti-GBM nephritis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
